6-Nitro-2-phenylquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56983-10-9 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-nitro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(17(19)20)8-12(13)15/h1-9H,(H,16,18) |
InChI Key |
KFCTXLVNHOGMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Derivatization and Structural Modification Strategies for 6 Nitro 2 Phenylquinolin 4 Ol Analogs
Rational Design Principles for Structural Diversification
The rational design of 6-Nitro-2-phenylquinolin-4-ol analogs is a cornerstone for developing new compounds with tailored properties. This approach moves beyond simple functional group interconversions to the direct architectural transformation of the molecular skeleton. bioengineer.org Such "skeletal editing" provides access to novel chemical entities that are often inaccessible through classical synthetic methods. bioengineer.org
Key principles in the rational design of these analogs include:
Substituent Effects: The introduction of various substituents on the quinoline (B57606) nucleus can significantly alter the electronic and steric environment of the molecule. bioengineer.org This adaptability allows for the creation of diverse scaffolds from a single precursor. bioengineer.org
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved characteristics. For instance, exploring isosteric replacements for the phenyl group at the C-2 position with moieties like substituted pyridines or thiophenes is a common strategy. nih.gov
Molecular Hybridization: Combining two or more pharmacophores into a single molecule is a powerful design strategy. nih.gov This can lead to compounds with enhanced or entirely new activities. nih.gov
Functional Group Interconversions on the Quinoline Nucleus
Functional group interconversions are fundamental to diversifying the this compound scaffold. These transformations allow for the introduction of a wide array of chemical functionalities, thereby modulating the molecule's properties.
Common interconversions include:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using reagents like stannous chloride or through catalytic hydrogenation. mdpi.com This amino group can then serve as a handle for further derivatization, such as through the formation of amides or diazonium salts. nih.gov
Halogenation and Cross-Coupling: The quinoline core can be halogenated, and these halogenated derivatives can then participate in various metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com
Oxidation and Reduction of the Quinoline Core: The quinoline ring itself can undergo oxidation to form N-oxides or be reduced to tetrahydroquinolines, providing access to different saturation levels and reactivity profiles. organic-chemistry.org
Modifications at the Phenyl Substituent (2-position)
Strategies for modifying the 2-phenyl substituent include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., methoxy (B1213986), nitro, halogen) onto the phenyl ring can modulate electronic and steric properties. nih.govnih.gov For example, a methoxy group on the 2-phenylquinoline (B181262) core has been shown to improve activity in certain contexts. nih.gov
Replacement of the Phenyl Ring: The entire phenyl group can be replaced with other aromatic or heteroaromatic systems, such as thiophene (B33073) or pyridine (B92270), to explore different steric and electronic interactions. nih.gov
Introduction of Styryl Groups: The synthesis of 2-styrylquinolines, where a vinyl group links the quinoline and phenyl rings, represents another avenue for structural diversification. nih.gov
Alterations of the Nitro Group (6-position) and its Role in Reactivity
The nitro group at the 6-position is a powerful electron-withdrawing group that significantly influences the reactivity of the entire quinoline system. nih.gov Its presence activates the scaffold towards nucleophilic attack and can serve as a versatile precursor for other functional groups. nih.gov
Key aspects of the nitro group's role and its alterations include:
Activation for Nucleophilic Substitution: The strong electron-withdrawing nature of the nitro group makes the quinoline ring more susceptible to nucleophilic aromatic substitution (SNA_r) and vicarious nucleophilic substitution (VNS) of hydrogen. mdpi.comnih.gov This allows for the introduction of various nucleophiles at positions ortho and para to the nitro group. mdpi.com
Reduction to an Amino Group: As previously mentioned, the reduction of the nitro group to an amine is a common and highly useful transformation. mdpi.com This opens up a wide range of subsequent derivatization possibilities.
Displacement of the Nitro Group: In some reactions, the nitro group can act as a leaving group, being displaced by a nucleophile. nih.gov
Cycloaddition Reactions: The electron-deficient nature imparted by the nitro group can facilitate cycloaddition reactions, allowing for the construction of fused ring systems. nih.gov
Derivatization at the Hydroxyl Group (4-position) and Related Tautomerism
The hydroxyl group at the 4-position of the quinoline ring is a key functional handle for derivatization and is also involved in tautomeric equilibria. This position can exist in both the enol (quinolin-4-ol) and keto (quinolin-4-one) forms.
Derivatization strategies at this position include:
O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. nih.govtandfonline.com For example, the introduction of alkylamino chains on the oxygen at the C-4 position is crucial for certain biological activities. nih.gov
Conversion to Halogens: The hydroxyl group can be converted to a halogen, typically chlorine, which can then be used in nucleophilic substitution reactions to introduce a variety of other functional groups. clockss.org
Carbamate (B1207046) Formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides can yield carbamate derivatives. tandfonline.com
The tautomerism between the 4-hydroxy and 4-oxo forms is an important consideration in the reactivity and properties of these compounds. The predominant tautomer can be influenced by substituents on the ring and the solvent environment.
Introduction of Heterocyclic Moieties onto the Quinoline Framework
Fusing or attaching other heterocyclic rings to the quinoline framework is a powerful strategy for creating complex and structurally diverse molecules. bioengineer.orgtandfonline.com This approach can lead to compounds with novel properties and biological activities.
Methods for introducing heterocyclic moieties include:
Annulation Reactions: Building a new ring onto the existing quinoline core. For example, functional groups on the quinoline can be used as starting points for cyclization reactions to form fused systems like thienoquinolines. tandfonline.com
[4+2] Annulation: Using 2-azidobenzaldehyde-based [4+2] annulation can lead to the synthesis of fused and spiro-quinolines. mdpi.com
Multicomponent Reactions: One-pot reactions involving multiple starting materials can be employed to construct complex heterocyclic systems attached to the quinoline scaffold. bioengineer.org
Cross-Coupling Reactions: Attaching pre-formed heterocyclic rings to the quinoline core via metal-catalyzed cross-coupling reactions is a versatile approach. researchgate.net
Structure Activity Relationship Sar Studies of 6 Nitro 2 Phenylquinolin 4 Ol and Its Derivatives
Correlating Structural Features with Biological ResponseCurrent time information in Bangalore, IN.nih.govarabjchem.orgbenchchem.combrieflands.com
The biological profile of the 6-nitro-2-phenylquinolin-4-ol scaffold is intricately linked to the nature and position of its substituents. The quinoline (B57606) core itself is a privileged structure in medicinal chemistry, known to confer a wide range of pharmacological activities. rsc.orgorientjchem.org Modifications at the C2, C4, and C6 positions, as well as on the phenyl ring, significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. rsc.orgorientjchem.org
The nitro (NO₂) group at the C6 position is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. mdpi.com This feature significantly reduces the electron density of the quinoline ring system. nih.gov This reduction in electron density can enhance the molecule's reactivity towards nucleophiles and facilitate single-electron transfer processes, which may be crucial for its mechanism of action. nih.gov
Studies on various quinoline derivatives have demonstrated that the introduction of a nitro group can substantially amplify biological activity. For instance, the nitration of 6,8-dibromoquinoline (B11842131) to its 5-nitro derivative resulted in a compound with remarkable inhibitory activity against several cancer cell lines, whereas the precursor was inactive. nih.gov Similarly, in a series of quinoline derivatives studied for cytotoxicity, a nitro-aldehyde derivative showed the highest toxicity against Caco-2 cell lines, which decreased upon reduction of the nitro group to an amine. brieflands.com The electron-withdrawing nature of the nitro group is believed to enhance interactions with nucleophilic sites within biological targets like enzymes or receptors. mdpi.com
The phenyl group at the C2 position is a key structural feature that contributes significantly to the molecule's lipophilicity and can engage in crucial binding interactions, such as π–π stacking, with biological targets. nih.gov The presence of a phenyl group can impart the necessary rigidity for certain biological activities, such as antifungal effects. nih.gov
Modifications to this phenyl ring can fine-tune the compound's activity. For example, in a series of 2-phenylquinoline (B181262) derivatives designed as antagonists of immunostimulatory CpG-oligodeoxynucleotides, substitutions on the phenyl ring were found to be additive in their contribution to biological activity. nih.gov It has been observed that incorporating bulky aryl groups at both the 2 and 4 positions can enhance the activity of quinoline derivatives. austinpublishinggroup.com The planarity between the quinoline and phenyl rings is also considered important, as it facilitates π–π stacking interactions within target binding sites.
The introduction of halogen atoms onto the quinoline or the C2-phenyl ring is a common strategy to modulate biological activity. Halogens can alter a compound's lipophilicity, electronic character, and metabolic stability. For instance, replacing a methoxy (B1213986) group with a chloro (Cl) group has been shown to enhance the antimalarial activity of certain quinoline derivatives. rsc.org
In a study on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, which share structural similarities, halogen substitution on the phenyl ring increased the binding affinity to human serum albumin (HSA). nih.govnih.gov The binding affinity was observed to increase with the atomic number of the halogen, suggesting that hydrophobic forces play a major role in the interaction. nih.govnih.gov Similarly, the presence of a 6-chloro substituent on the quinoline scaffold can enhance electrophilicity and potentially improve binding to biological targets. In some series, a 6-chloro atom led to highly active derivatives, while a fluoro atom resulted in a considerable decrease in activity. mdpi.com
Table 1: Effect of Halogen Substitution on Anticancer Activity of Quinoline Derivatives
| Compound | Substitution | Cell Line | Activity (IC₅₀) | Source |
| Derivative A | 6-Chloro | MCF-7, HeLa | 5–20 µM | |
| Derivative B | 6-Fluoro | - | Decreased Activity | mdpi.com |
| Derivative C | 6,8-Dibromo | HT29 | 26.2 µM | nih.gov |
This table is for illustrative purposes and combines data from different quinoline series to show general trends.
Methoxy (OCH₃) groups are another common substituent used to modify the activity of quinoline scaffolds. Their effect can be complex, acting as electron-donating groups through resonance but also influencing lipophilicity and steric hindrance. In some cases, methoxy groups at specific positions, such as C6 and C7, have been associated with good cytotoxic activities. nih.govpsu.edu For example, a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolones displayed remarkable anticancer activities. nih.govresearchgate.net
However, the impact of a methoxy group is highly dependent on its position. While 6-methoxy derivatives can be highly active, the introduction of a methoxy group at other positions, like C8, can lead to a complete loss of activity in some series. mdpi.compsu.edu In contrast, the presence of an amino group at the 6-position is noted to enhance binding affinity to biological targets.
Positional Isomerism and Regioselectivity in SARbenchchem.comnih.gov
Positional isomerism, which involves changing the position of a substituent on the quinoline ring, plays a crucial role in determining biological activity. doubtnut.com The specific placement of functional groups dictates the electronic and steric properties of the molecule, leading to different interactions with biological targets. rsc.org
For example, the position of the nitro group is critical. Studies have shown that moving the nitro group from one position to another, such as from position 8 to positions 5 or 6, can lead to a diminishment of activity, highlighting the regiochemical sensitivity of the target interaction. vulcanchem.com Similarly, comparing 7-chloroquinoline (B30040) with its isomers reveals that the substitution pattern significantly affects the molecule's properties and biological profile. mdpi.com The regioselective functionalization of quinolines is therefore a key strategy in drug design to access specific isomers with desired activities. mdpi.com The synthesis of quinoline derivatives often requires careful control to achieve the desired regioselectivity, as different reaction conditions can lead to different positional isomers. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Approachesarabjchem.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. arabjchem.orgmdpi.com
For quinoline derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including anticancer, antifungal, and antiviral effects. arabjchem.orgresearchgate.net These models often use molecular descriptors that quantify various physicochemical properties, such as lipophilicity (logP), electronic effects, and steric parameters. For instance, a 3D-QSAR analysis of quinoline derivatives as anticancer agents helped in designing compounds with improved antiproliferative properties. arabjchem.org Fujita-Ban analysis, a variant of QSAR, has been applied to 2-phenylquinoline derivatives, demonstrating that the contributions of different substituents to biological activity are additive. nih.gov Such studies are invaluable for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy. mdpi.com
Biological Activity Mechanisms and Cellular Interactions of 6 Nitro 2 Phenylquinolin 4 Ol Derivatives
Antimicrobial Activity Mechanisms
The antimicrobial properties of quinoline (B57606) derivatives are well-documented, with many exhibiting potent activity against a range of bacteria and fungi. The mechanisms underlying these activities often involve the inhibition of critical enzymes necessary for pathogen survival and replication.
Quinolone-based compounds are known for their antibacterial effects, which primarily target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial agents. mdpi.comnih.gov DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating replication, while topoisomerase IV is primarily involved in decatenating (unlinking) daughter chromosomes after replication. mdpi.com
Derivatives of 6-nitro-2-phenylquinolin-4-ol are believed to function similarly to other quinolones by inhibiting these enzymes. The mechanism involves stabilizing the transient enzyme-DNA complex, which leads to lethal double-stranded breaks in the bacterial chromosome. mdpi.com This action effectively halts DNA synthesis and other essential DNA-dependent processes, ultimately causing bacterial cell death. mdpi.com Studies on various nitrophenol-substituted phenylquinoline derivatives have confirmed that their antimicrobial effect is linked to the inhibition of DNA gyrase. researchgate.net The effectiveness of these compounds is often evaluated by their minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: Antibacterial Activity of Selected Quinolone Derivatives
| Compound Class | Target Organism(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Nitrophenol Phenylquinoline Derivatives | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | DNA Gyrase Inhibition | researchgate.net |
| N-phenylpyrrolamide Derivatives | Gram-positive and Gram-negative bacteria | DNA Gyrase and Topoisomerase IV Inhibition | rsc.org |
| 2-Quinolone Analogs | Staphylococcus aureus, Escherichia coli | DNA Gyrase B Subunit Inhibition | mdpi.com |
The antifungal activity of quinoline derivatives involves different mechanisms compared to their antibacterial action. A primary target in fungi is the integrity of the cell membrane, which is critically dependent on the sterol ergosterol. nih.gov Many antifungal agents, such as azoles, work by inhibiting the synthesis of ergosterol. nih.gov While direct studies on this compound are specific, related heterocyclic compounds like 6H-thiochromeno[4,3-b]quinolines have demonstrated significant antifungal activity. semanticscholar.org These compounds have shown efficacy against fungal strains such as Microsporum gypseum and Epidermophyton floccosum, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 64 mg/L. semanticscholar.org
Other potential mechanisms for quinoline-based compounds include the inhibition of enzymes essential for fungal cell wall synthesis, such as chitin (B13524) synthase. researchgate.net The disruption of the fungal cell wall or membrane leads to cellular content leakage and ultimately, cell death.
Table 2: Antifungal Activity of Selected Quinoline-Related Derivatives
| Compound Class | Target Fungi | MIC Range | Reference |
|---|---|---|---|
| 6H-thiochromeno[4,3-b]quinolines | M. gypseum, E. floccosum | 2-64 mg/L | semanticscholar.org |
| 6-hydroxycinnolines | Candida species, Aspergillus species | Not specified | nih.gov |
| 6-bromo-4-ethoxyethylthio quinazoline (B50416) | Plant pathogenic fungi | EC50: 17.47-70.79 μg/mL | researchgate.net |
Anticancer Activity Mechanisms
Derivatives of this compound have shown significant promise as anticancer agents, targeting several hallmarks of cancer. Their mechanisms of action are multifaceted, involving the induction of programmed cell death, control of cell proliferation, and prevention of tumor vascularization.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can selectively induce apoptosis in tumor cells. Several quinoline and quinazoline derivatives have been shown to exert their anticancer effects through this pathway. nih.govresearchgate.netresearchgate.net For instance, certain 6-nitro-4-substituted quinazoline derivatives have been found to induce apoptosis in colon and lung cancer cell lines. nih.govnih.gov The process is often confirmed by observing cellular changes such as DNA fragmentation and the activation of caspases, which are key executioner proteins in the apoptotic cascade. researchgate.net Naphthoquinone derivatives have also been reported to induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial damage. mdpi.com
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells are characterized by uncontrolled cell division, often due to a dysfunctional cell cycle. Certain derivatives of this compound can intervene in this process, causing cell cycle arrest at specific checkpoints. This halt allows time for DNA repair or, if the damage is too severe, triggers apoptosis. researchgate.net
Numerous studies have demonstrated that related quinoline and quinazoline compounds can cause cell cycle arrest, particularly at the G2/M phase transition. nih.govresearchgate.netnih.gov For example, a 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione derivative was shown to cause an accumulation of cells in the S and G2/M phases in MOLT-4 cells. researchgate.net This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. researchgate.net
Table 3: Cell Cycle Arrest Activity of Selected Quinoline and Quinazoline Derivatives
| Compound | Cell Line(s) | Phase of Arrest | Reference |
|---|---|---|---|
| Compound 6c (a 6-nitro-4-substituted quinazoline) | Colon (HCT-116) and Lung (A549) Cancer Cells | G2/M | nih.govnih.gov |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | HL-60 and H460 cells | G2/M | researchgate.net |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i) | MOLT-4 cells | S and G2/M | researchgate.net |
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. emanresearch.org Inhibiting angiogenesis is therefore a key therapeutic strategy in oncology. emanresearch.org The vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) play a central role in this process. mdpi.com
Derivatives of the broader quinoline and quinazoline families have been identified as potent inhibitors of angiogenesis. nih.govmdpi.com They often function by targeting the VEGFR-2 tyrosine kinase receptor. nih.govmdpi.com By blocking the ATP-binding site within the catalytic domain of VEGFR-2, these compounds inhibit the signaling cascade that leads to endothelial cell proliferation and new blood vessel formation. mdpi.com For example, a series of 4-anilino-6,7-dimethoxy quinazoline derivatives demonstrated significant anti-angiogenic effects in both in vivo and in vitro models, with molecular docking studies confirming their potential to inhibit VEGFR-2. nih.gov This mechanism effectively "starves" the tumor, limiting its growth and ability to spread.
Disruption of Cell Migration
Quinoline derivatives have been recognized for their potential to inhibit cell migration, a critical process in cancer metastasis. While direct studies on this compound are limited, the broader class of quinoline compounds has demonstrated the ability to interfere with the complex signaling pathways that govern cell motility. This interference can lead to a reduction in the invasive capacity of tumor cells.
Modulation of Nuclear Receptor Responsiveness
Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. They are critical regulators of gene expression, and their modulation can have significant physiological effects. While specific studies on the interaction of this compound derivatives with nuclear receptors are not extensively documented, the general structural motifs of quinolines suggest potential interactions. Further research is needed to elucidate the specific effects of these compounds on nuclear receptor responsiveness.
Inhibition of Key Kinases (e.g., Tyrosine Kinases, DHODH Kinase)
One of the most significant biological activities of quinoline derivatives is their ability to inhibit various kinases, which are enzymes that play a crucial role in cell signaling and growth.
Tyrosine Kinases:
Derivatives of the quinoline and quinazoline scaffold have been identified as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The inhibition of EGFR is a key strategy in cancer therapy, as its overactivity can lead to uncontrolled cell proliferation. nih.govnih.gov Research on 6-nitro-4-substituted quinazoline derivatives has shown that these compounds can effectively target EGFR. nih.govnih.gov For instance, certain derivatives have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov
DHODH Kinase:
Dihydroorotate dehydrogenase (DHODH) is another key enzyme that has been identified as a target for quinoline-based inhibitors. DHODH is essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA synthesis. By inhibiting DHODH, these compounds can disrupt the proliferation of rapidly dividing cells, making them promising candidates for cancer and anti-inflammatory therapies.
Table 1: Tyrosine Kinase Inhibition by a Quinolin-2-one Derivative
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1- methyl3,4-dihydroquinolin-2(1H)-one | MDA-MB | 0.0515 |
Data sourced from a study on in vitro tyrosine kinase inhibitor activity. researchgate.net
DNA Topoisomerase I and II Inhibition
DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and repair. mdpi.com Quinoline derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells. mdpi.comresearchgate.net The mechanism of action involves the stabilization of the enzyme-DNA complex, which prevents the re-ligation of the DNA strands and results in double-strand breaks.
Table 2: DNA Gyrase (Topoisomerase II) Inhibition by Substituted 2-(3-phenoxyphenyl)-4-phenylquinoline Derivatives
| Compound | IC50 (µg/mL) |
|---|---|
| 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline | 0.389 |
| 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol | 0.328 |
| 5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol | 0.214 |
Data from a study on S. aureus DNA gyrase A assay. nih.gov
Tubulin Polymerization Inhibition and Microtubule Disruption
Microtubules are dynamic polymers of tubulin that are crucial for cell division, intracellular transport, and maintenance of cell shape. Several 2-phenylquinoline (B181262) derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) binding site on β-tubulin, preventing its polymerization into microtubules. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. nih.gov
Table 3: Tubulin Polymerization Inhibition by 2-Phenylquinoline-4-carboxamide (B4668241) Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7b | SK-OV-3 | 0.5 |
| 7b | HCT116 | 0.2 |
Data from a study on the antiproliferative activity of 2-phenylquinoline-4-carboxamide derivatives. nih.gov
Antimalarial Activity Mechanisms
The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs. researchgate.net The primary mechanism of action for these compounds against the Plasmodium falciparum parasite involves the inhibition of hemozoin formation. plos.orgresearcher.life During its intra-erythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinoline derivatives are thought to interfere with this detoxification process by forming a complex with heme, which prevents its polymerization. taylorandfrancis.com The accumulation of free heme leads to oxidative stress and parasite death. taylorandfrancis.com
Immunomodulatory Effects (e.g., Inhibition of CpG-oligodeoxynucleotides)
Certain 2-phenylquinoline derivatives have been shown to possess immunomodulatory properties. Specifically, they can act as antagonists of immunostimulatory CpG-oligodeoxynucleotides (CpG-ODN). nih.govresearchgate.net CpG-ODNs are recognized by Toll-like receptor 9 (TLR9) in immune cells, leading to a pro-inflammatory response. The inhibitory action of 2-phenylquinoline derivatives on this pathway suggests their potential use in the treatment of inflammatory and autoimmune diseases. nih.govresearchgate.net A study on fifty-seven substituted 2-phenylquinolines found that their inhibitory effect on CpG-ODN was additive based on the substituents. nih.gov
Table 4: Inhibition of CpG-oligodeoxynucleotide Immunostimulatory Effect by a 2-Phenylquinoline Derivative
| Compound | EC50 (nM) |
|---|---|
| N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine | 0.76 |
Data from a study on substituted 2-phenylquinolin-4-amines. nih.gov
Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, α-Amylase)
Derivatives of the quinoline nucleus have been identified as potent inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. By delaying the breakdown of carbohydrates in the small intestine, these inhibitors can help to control the rise in blood glucose levels after a meal.
Research into various quinoline derivatives has revealed significant inhibitory activity against α-glucosidase. For instance, a series of quinoline linked benzothiazole (B30560) hybrids demonstrated remarkable α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values significantly lower than that of the standard drug, acarbose. nih.govnih.gov Enzyme kinetic studies on the most potent of these compounds indicated a non-competitive mode of inhibition, suggesting that the inhibitor binds to an allosteric site on the enzyme rather than the active site. nih.govnih.gov This mode of inhibition can be advantageous as its efficacy is not diminished by high substrate concentrations.
Similarly, novel 4-hydroxyquinolinone-hydrazone derivatives have been synthesized and shown to possess good α-glucosidase inhibitory potential, with IC50 values also being superior to acarbose. nih.gov Kinetic analysis of the most active of these hydrazones revealed a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Quinoline Derivatives
| Compound Type | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Quinoline-benzothiazole hybrid (8h) | α-Glucosidase | 38.2 ± 0.3 | Acarbose | 750.0 ± 2.0 |
| Quinoline-benzothiazole hybrid (8b) | α-Glucosidase | 79.9 ± 1.2 | Acarbose | 750.0 ± 2.0 |
| 4-Hydroxyquinolinone-hydrazone (6l) | α-Glucosidase | 93.5 ± 0.6 | Acarbose | 752.0 ± 2.0 |
| 4-Hydroxyquinolinone-hydrazone (6m) | α-Glucosidase | 120.5 ± 0.8 | Acarbose | 752.0 ± 2.0 |
| Quinoline-1,3,4-oxadiazole (4i) | α-Glucosidase | 15.85 | Acarbose | 17.85 |
| Quinoline-1,3,4-oxadiazole (4k) | α-Glucosidase | 23.69 | Acarbose | 17.85 |
| Quinoline-1,3,4-oxadiazole (4i) | α-Amylase | Moderate Inhibition | - | - |
Free Radical Scavenging Activity (e.g., DPPH)
In addition to enzyme inhibition, derivatives of this compound are also investigated for their antioxidant properties, particularly their ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. mdpi.com
Studies on quinoline–1,3,4-oxadiazole conjugates have demonstrated their potential as antioxidants. mdpi.com Several compounds in this series exhibited notable DPPH radical scavenging activity. The antioxidant capacity is often attributed to the ability of the quinoline derivatives to donate a hydrogen atom or an electron to the DPPH radical, thereby neutralizing it. The structure of the quinoline derivative, including the presence of electron-donating groups, can significantly influence its free radical scavenging ability.
The general mechanism of the DPPH assay involves the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow. The change in absorbance at a specific wavelength is measured to determine the extent of radical scavenging. The efficiency of a compound as a free radical scavenger is often expressed as its IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov
Table 2: DPPH Radical Scavenging Activity of Selected Quinoline Derivatives
| Compound Type | IC50 (µM) | Reference Compound |
|---|---|---|
| Quinoline–1,3,4-oxadiazole (4i) | Notable Activity | Gallic Acid |
| Quinoline–1,3,4-oxadiazole (4a) | Notable Activity | Gallic Acid |
| Quinoline–1,2,3-triazole (12g) | Notable Activity | Gallic Acid |
Computational Chemistry and Theoretical Studies on 6 Nitro 2 Phenylquinolin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction and analysis of molecular properties with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. nih.govmdpi.combohrium.com For 6-nitro-2-phenylquinolin-4-ol, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to find the molecule's most stable three-dimensional conformation by minimizing its energy. bohrium.comresearchgate.netscience.govnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement. The electronic structure, describing the distribution of electrons within the molecule, is also elucidated, providing a basis for analyzing its chemical behavior and reactivity. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. numberanalytics.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis reveals insights into its electrophilic and nucleophilic nature and its potential to participate in chemical reactions. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| HOMO-LUMO Gap (ΔE) | - |
No specific energy values for this compound were found in the search results. The table provides a template for such data.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map displays different colors on the molecular surface, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue represents areas of low electron density (positive potential), prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, while the hydrogen atoms and parts of the aromatic rings would exhibit a more positive potential. researchgate.netresearchgate.net This provides a clear picture of the molecule's reactive landscape.
Global Reactivity Parameters (Electrophilicity Index, Chemical Potential, Hardness, Softness)
Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.net These parameters include:
Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is generally less reactive. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. A softer molecule is more reactive. nih.gov
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
| Parameter | Value |
|---|---|
| Chemical Potential (μ) | - |
| Chemical Hardness (η) | - |
| Chemical Softness (S) | - |
| Electrophilicity Index (ω) | - |
No specific values for this compound were found in the search results. The table provides a template for such data.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as hyperconjugation and charge transfer, by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deustc.edu.cnfaccts.de For this compound, NBO analysis can reveal the nature of bonding within the molecule, including the interactions between the quinoline (B57606) core, the phenyl ring, the nitro group, and the hydroxyl group. It provides insights into the stability of the molecule arising from these electronic interactions and can quantify the delocalization energies associated with them. southampton.ac.uk
Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions between different molecular orbitals, TD-DFT can simulate the UV-Visible absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net This allows for a direct comparison with experimental spectroscopic data, aiding in the interpretation of the observed electronic transitions and understanding the photophysical properties of this compound. researchgate.net
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools used to predict how a molecule (ligand) binds to a receptor, such as a protein, and to study the stability and dynamics of this interaction over time.
Prediction of Ligand-Target Binding Interactions and Affinities
Molecular docking studies on quinoline derivatives consistently demonstrate their potential to bind to various biological targets. The binding affinity, often expressed as a binding energy score (in kcal/mol), indicates the strength of the interaction; more negative values suggest stronger binding. For instance, docking studies of various 2,4-disubstituted quinoline derivatives against the Mycobacterium tuberculosis receptor LipB have shown binding affinities ranging from -3.2 to -18.5 kcal/mol. dergipark.org.tr Similarly, thiopyrano[2,3-b]quinoline derivatives exhibited binding affinities between -5.3 and -6.1 Kcal/mol against the anticancer peptide target CB1a. nih.gov
The binding of this compound would be governed by a combination of non-covalent interactions. The phenyl ring at the 2-position can form hydrophobic and π-π stacking interactions with aromatic amino acid residues in a binding pocket. The quinoline core itself provides a rigid scaffold for these interactions. The nitro group at the 6-position, being a strong electron-withdrawing group and a hydrogen bond acceptor, can form crucial hydrogen bonds. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, further anchoring the ligand to its target.
Table 1: Representative Binding Affinities of Quinoline Derivatives Against Various Protein Targets
| Derivative Class | Protein Target | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| Thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | -5.3 to -6.1 | nih.gov |
| 2,4-disubstituted quinolines | LipB (Antitubercular Target) | -3.2 to -18.5 | dergipark.org.tr |
| 4-Phenyl-2-quinolones | Tubulin (Colchicine-binding site) | > -7.2 | nih.gov |
| Halogenated quinolines | Monoamine Oxidase B (MAO-B) | Not specified | acs.org |
Elucidation of Binding Pockets and Active Site Interactions
Docking simulations elucidate the precise orientation of a ligand within the active site of a protein, revealing key interactions with specific amino acid residues. For example, studies on quinoline derivatives designed as inhibitors for the SARS-CoV-2 Mpro enzyme showed interactions with highly conserved amino acids like His41, His164, and Glu166 through hydrogen bonds and π-interactions. nih.gov In another study, thiopyrano[2,3-b]quinolines were found to interact with residues such as ILE-8, PHE-15, LYS-16, and TRP-25 within the binding pocket of the CB1a peptide. nih.gov
For this compound, it is predicted that the planar quinoline ring would situate within a hydrophobic pocket, while the functional groups would form specific polar contacts. The phenyl group would likely engage with hydrophobic residues like phenylalanine, leucine, or valine. The nitro and hydroxyl groups would be oriented to form hydrogen bonds with polar or charged residues such as serine, threonine, glutamine, or aspartate, which are critical for stabilizing the ligand-protein complex.
Molecular Dynamics Simulations for Dynamic Ligand-Protein Behavior
Molecular dynamics (MD) simulations are performed to study the dynamic stability of a ligand-protein complex over time, typically on the nanosecond scale. bohrium.com These simulations provide insights into the flexibility of the protein and ligand and confirm whether the binding mode predicted by docking is stable. acs.org Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of atoms, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. acs.org
MD simulations on various quinoline derivatives have confirmed the stability of their docked complexes. nih.govtandfonline.comnih.gov For example, a study on halogenated quinoline derivatives targeting the MAO-A enzyme reported stable RMSD values, with one promising compound showing an RMSD of 2.683 ± 0.625 Å over the simulation period. acs.org Such simulations for this compound would be essential to validate its binding mode and to ensure that the key hydrogen bonding and hydrophobic interactions are maintained in a dynamic environment, confirming its potential as a stable inhibitor. acs.orgnih.gov
Prediction of Pharmacokinetic and Pharmacodynamic Properties (In Silico ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, allowing researchers to evaluate the drug-like properties of a compound before synthesis. nih.goviapchem.org These predictions are often based on established criteria like Lipinski's Rule of Five. scielo.brresearchgate.net
Computational tools and web servers such as pkCSM, SwissADME, and Molinspiration are widely used to calculate these properties. acs.orgnih.govscielo.br Studies on various quinoline analogs have shown that they generally exhibit good drug-likeness profiles. researchgate.netresearchgate.net For this compound, the predicted ADMET properties would be crucial. Its molecular weight (266.26 g/mol ) and the predicted number of hydrogen bond donors (1) and acceptors (4) fall well within the limits of Lipinski's rule, suggesting good potential for oral bioavailability. However, parameters like Caco-2 permeability, plasma protein binding, and potential for metabolism by Cytochrome P450 enzymes would need to be carefully evaluated. nih.gov While many quinolines show favorable absorption, some can be flagged for potential toxicity, highlighting the need for structural modifications to mitigate such risks. nih.govresearchgate.net
Table 2: Predicted Physicochemical and ADMET Properties for a Typical Quinoline Scaffold
| Property | Description | Typical Predicted Value/Range | Reference |
|---|---|---|---|
| Molecular Weight (MW) | Influences absorption and distribution. | < 500 g/mol | scielo.br |
| logP (Lipophilicity) | Affects solubility, permeability, and metabolism. | < 5 | scielo.br |
| H-Bond Donors | Number of OH and NH groups. | < 5 | scielo.br |
| H-Bond Acceptors | Number of N and O atoms. | < 10 | scielo.br |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties. | < 140 Ų | scielo.br |
| Human Intestinal Absorption | Percentage of drug absorbed through the gut. | Often High (>80%) | researchgate.netresearchgate.net |
| Caco-2 Permeability | In vitro model for intestinal absorption. | Variable | nih.gov |
| AMES Toxicity | Potential to be mutagenic. | Often a concern for nitroaromatics | nih.gov |
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. ipme.ru The NLO response of a molecule is determined by its ability to alter the properties of light, which is related to its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system (a D-π-A structure). nih.gov
Computational methods, particularly Density Functional Theory (DFT), are used to calculate NLO properties like the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.netresearchgate.net The quinoline ring, combined with a phenyl group, forms an excellent π-conjugated bridge. The presence of a nitro group (-NO2) as a strong electron acceptor and a hydroxyl group (-OH) as an electron donor on the this compound scaffold creates a push-pull system conducive to a significant NLO response. Theoretical calculations on similar D-A substituted quinolines have shown large first static hyperpolarizabilities. ipme.ru The magnitude of the hyperpolarizability (β) is a key indicator of NLO activity. DFT calculations on related systems suggest that molecules like this compound could exhibit a substantial NLO response. researchgate.netacs.org
Table 3: Representative Calculated NLO Properties for D-A Substituted Heterocyclic Systems
| Molecule Type | Calculation Method | Average Polarizability ⟨α⟩ (a.u.) | First Hyperpolarizability β (a.u.) | Reference |
|---|---|---|---|---|
| Donor-Acceptor Quinolines | DFT/B3LYP | Varies | Can be significant | researchgate.net |
| Disubstituted Quinoline-Carbazole | DFT/B3LYP/6-311G(d,p) | High | High | researchgate.net |
| Donor-Acceptor Naphthalenes | DFT/B3PW91 | ~300-400 | ~1000-5000 | ipme.ru |
Advanced Analytical Methodologies for 6 Nitro 2 Phenylquinolin 4 Ol Research
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for determining the molecular structure of 6-Nitro-2-phenylquinolin-4-ol. Each technique provides unique information about the compound's atomic composition and bonding arrangement.
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not detailed in the provided search results, analysis of related quinoline (B57606) and quinolone structures allows for the prediction of its NMR characteristics. nih.govbohrium.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and phenyl rings. Protons on the quinoline core, particularly those adjacent to the nitro group and the nitrogen atom, would exhibit characteristic chemical shifts. For instance, in related 4-phenylquinolin-2(1H)-one derivatives, a characteristic peak for the H-3 proton appears around 5.86–6.39 ppm, and the NH proton of the 2-quinolone form shows a broad peak between 11.56–11.90 ppm. nih.gov For this compound, the protons on the nitro-substituted ring would be deshielded and appear at lower fields.
¹³C NMR & DEPT: The ¹³C NMR spectrum would reveal the total number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are present in this compound). The carbon atom attached to the nitro group (C-6) and the carbons of the quinoline ring (like C-2, C-4, and C-8a) would have distinct and predictable chemical shifts.
2D NMR (COSY, HSQC): Correlated Spectroscopy (COSY) would establish proton-proton coupling relationships, helping to assign protons on the same aromatic ring. nih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon skeleton. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Comments |
| H-3 | ~6.0 - 6.5 | ~105 - 115 | Signal for the vinyl proton in the quinolinol ring. |
| H-5 | ~8.0 - 8.5 | ~120 - 125 | Deshielded due to proximity to the nitro group. |
| H-7 | ~7.5 - 7.8 | ~125 - 130 | Aromatic proton on the quinoline core. |
| H-8 | ~7.8 - 8.2 | ~115 - 120 | Aromatic proton on the quinoline core. |
| Phenyl H | ~7.4 - 7.9 | ~128 - 135 | Signals for the 5 protons on the 2-phenyl substituent. |
| OH/NH | >10 (broad) | N/A | Tautomeric proton, highly dependent on solvent and concentration. |
| C-2 | N/A | ~150 - 155 | Carbon bearing the phenyl group. |
| C-4 | N/A | ~170 - 180 | Carbon bearing the hydroxyl group (enol) or carbonyl (keto). |
| C-6 | N/A | ~140 - 145 | Carbon bearing the nitro group. |
| Quaternary C | N/A | ~120 - 150 | Other non-protonated carbons in the quinoline system. |
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
MS and EI-MS: Standard mass spectrometry, often with Electron Ionization (EI), provides the molecular ion peak (M⁺) and a characteristic fragmentation pattern. For this compound (C₁₅H₁₀N₂O₃), the molecular weight is 266.257 g/mol . sielc.com The mass spectrum would be expected to show a molecular ion peak at an m/z of 266. Key fragmentation pathways could include the loss of the nitro group (NO₂, 46 Da), loss of a hydroxyl radical (OH, 17 Da), or loss of carbon monoxide (CO, 28 Da) from the quinolone tautomer.
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental formula. For example, in the analysis of related quinoline derivatives, HRMS is used to confirm the calculated mass to four decimal places, distinguishing the compound from other molecules with the same nominal mass. rsc.org For C₁₅H₁₀N₂O₃, an exact mass of 266.0691 would be expected.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to identify chromophoric groups. upi.eduoecd.org The extended conjugated system of the phenylquinoline core, combined with the electron-withdrawing nitro group and the auxochromic hydroxyl group, dictates its absorption profile.
The spectrum is expected to show strong absorption bands in the UV and possibly the visible region, corresponding to π→π* transitions. upi.edu The presence of the nitro group typically induces a bathochromic (red) shift, moving absorption to longer wavelengths compared to the unsubstituted parent compound. rsc.org For example, 4-nitrophenol (B140041) shows a characteristic absorption peak around 320 nm, which shifts to ~400 nm in basic solutions due to the formation of the phenolate (B1203915) ion. researchgate.netresearchgate.net A similar pH-dependent shift could be expected for this compound due to the acidic nature of the hydroxyl group.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.
Steady-State Fluorescence: Many simple nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent. rsc.org The nitro group is a powerful electron-withdrawing group that often promotes highly efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which quenches fluorescence. rsc.org Therefore, this compound is predicted to have a very low fluorescence quantum yield.
Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. libretexts.org For this compound, the quantum yield is expected to be significantly less than 1, likely close to zero, due to the quenching effect of the nitro group. rsc.org
Stokes Shift: The Stokes shift is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. nih.gov Even if weak fluorescence were observed, a significant Stokes shift would be expected due to the potential for geometric relaxation in the excited state, a common feature in complex aromatic molecules. nih.gov
Time-Resolved Fluorescence: This technique measures the lifetime of the excited state. For fluorescent molecules, this is typically in the nanosecond range. libretexts.org For a weakly or non-fluorescent compound like this compound, the excited-state lifetime would be expected to be very short due to the rapid non-radiative decay processes.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be complex, reflecting its dual tautomeric nature.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| O-H (4-ol form) | Stretching | 3200-3600 (broad) | Characteristic of the hydroxyl group, may be absent if the compound exists solely as the 4-one tautomer in the solid state. |
| N-H (4-one form) | Stretching | 3100-3500 (broad) | Characteristic of the amide N-H in the quinolone ring. |
| C-H (aromatic) | Stretching | 3000-3100 | Signals from the quinoline and phenyl rings. |
| C=O (4-one form) | Stretching | 1650-1690 | Strong absorption indicating the presence of the keto-tautomer. |
| C=C / C=N | Stretching | 1500-1650 | Multiple bands from the aromatic and heterocyclic ring systems. |
| N-O (nitro group) | Asymmetric Stretch | 1500-1560 | Strong, characteristic absorption for the -NO₂ group. |
| N-O (nitro group) | Symmetric Stretch | 1340-1380 | Strong, characteristic absorption for the -NO₂ group. |
Chromatographic Separation and Purification Methods
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a well-documented method for the analysis of this compound. sielc.comsielc.com A reverse-phase (RP) HPLC method has been described that allows for effective separation. sielc.com This liquid chromatography method is also scalable and can be adapted for the isolation of impurities in preparative separation procedures. sielc.comsielc.com
Thin-layer chromatography (TLC) is also a standard technique used to monitor the progress of reactions that synthesize quinoline derivatives and to guide the purification process. rsc.orgiaea.org For preparative work, column chromatography using silica (B1680970) gel is a common and effective method for purifying quinoline-based compounds. rsc.orgrsc.org
Table 3: Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase | Purpose | Reference |
| HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | Analytical separation, purity assessment, preparative isolation. | sielc.comsielc.com |
| Column Chromatography | Silica Gel (200-300 mesh) | Typically a gradient of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | Preparative purification of the synthesized product. | rsc.orgrsc.org |
| TLC | Silica Gel GF254 | Solvent system similar to column chromatography | Reaction monitoring and quick purity checks. | rsc.orgiaea.org |
High-Performance Liquid Chromatography (HPLC) (Reverse Phase, UPLC)
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a well-established method for the analysis of this compound. sielc.comsielc.com This technique typically employs a non-polar stationary phase and a polar mobile phase to achieve separation.
A common RP-HPLC method for this compound utilizes a C18 column. The mobile phase often consists of a mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, which is crucial for the identification of unknown impurities. sielc.comsielc.com For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes (e.g., sub-2 µm), can be employed. sielc.comsielc.com
Table 1: Typical HPLC/UPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | C18, Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |
| Detection | UV, Mass Spectrometry (MS) | sielc.com |
| Flow Rate | Dependent on column dimensions and particle size | |
| Injection Volume | Dependent on sample concentration and sensitivity requirements | |
| Column Temperature | Often ambient, but can be controlled for better reproducibility |
The selection of the stationary phase is critical. A Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, has been shown to be effective for the separation of this compound. sielc.com The low silanol activity minimizes peak tailing, leading to better peak shape and improved quantification.
Preparative Separation and Impurity Isolation
The isolation of this compound and its impurities in sufficient quantities for structural characterization often requires the use of preparative HPLC. sielc.comlcms.cz This technique utilizes larger columns and higher flow rates compared to analytical HPLC to process larger sample loads. The principles of separation remain the same as in analytical HPLC, and methods developed at the analytical scale can often be scaled up to a preparative scale. lcms.czlcms.cz
The goal of preparative separation is to achieve high purity of the target compound while also isolating any significant impurities. lcms.cz The collected fractions containing the purified compound and isolated impurities can then be analyzed by other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), to determine their chemical structures. lcms.czrsc.org
The process of impurity isolation is a critical step in pharmaceutical development and quality control, as the presence of unknown impurities can have significant safety implications. ijpsr.com The identification and characterization of these impurities are essential for ensuring the safety and efficacy of the final product.
Table 2: General Workflow for Preparative Separation and Impurity Isolation
| Step | Description | Reference |
| 1. Analytical Method Development | An efficient analytical HPLC or UPLC method is developed to separate the main compound from its impurities. | lcms.cz |
| 2. Method Scaling | The analytical method is scaled up to a preparative scale by adjusting the column size, flow rate, and injection volume. | lcms.czwaters.com |
| 3. Fraction Collection | Fractions corresponding to the main compound and each impurity are collected as they elute from the preparative column. | lcms.cz |
| 4. Purity Analysis | The purity of the collected fractions is assessed using the analytical HPLC method. | |
| 5. Structural Elucidation | The chemical structures of the isolated impurities are determined using spectroscopic techniques such as NMR and MS. | lcms.czrsc.org |
The choice of the preparative column is crucial for successful purification. Columns packed with superficially porous particles (SPPs) can offer advantages in terms of speed and efficiency over traditional fully porous particles (TPPs). lcms.cz
Potential Research Applications of 6 Nitro 2 Phenylquinolin 4 Ol and Its Analogs
Role as a Privileged Scaffold in Medicinal Chemistry Research
The concept of "privileged scaffolds" is central to modern drug discovery. nih.gov These are molecular frameworks that are able to bind to multiple biological targets with high affinity, making them ideal starting points for the development of new drugs. nih.govnih.gov The 2-phenylquinoline (B181262) core, a key feature of 6-Nitro-2-phenylquinolin-4-ol, is recognized as such a scaffold, appearing in numerous compounds with diverse biological activities. ijpcbs.comnih.gov The presence of the nitro group at the 6-position and the hydroxyl group at the 4-position provides reactive sites for further chemical modification, allowing for the creation of large and diverse libraries of compounds for screening.
Development of Novel Anticancer Agents
The quinoline (B57606) ring system is a well-established pharmacophore in the design of anticancer drugs. nih.govarabjchem.org Several quinoline-based compounds are currently used in cancer therapy, and many more are in various stages of development. nih.gov The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular processes, such as DNA replication and cell division. ijpcbs.comresearchgate.net
Research into 2-phenylquinoline derivatives has identified several promising candidates for anticancer drug development. For instance, some 2-phenylquinoline-8-carboxamides have been shown to act as minimal DNA-intercalating agents with in vivo activity against solid tumors. acs.org Similarly, certain 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones have been identified as antimitotic agents that interact with tubulin, a key protein involved in cell division. acs.org The 6-nitro substitution in this compound can be strategically modified to enhance the cytotoxic activity of these compounds against cancer cells. For example, replacing the nitro group with other functionalities can modulate the compound's electronic properties and its ability to interact with biological targets.
Exploration as Antimicrobial and Antimalarial Agents
The quinoline scaffold is historically significant in the fight against infectious diseases, with quinine, a natural quinoline alkaloid, being one of the first effective treatments for malaria. ijpcbs.com This has spurred the development of numerous synthetic quinoline-based antimalarial drugs, such as chloroquine (B1663885) and mefloquine. ijpcbs.com The this compound structure offers a template for creating new analogs with potential activity against drug-resistant strains of parasites and microbes.
The introduction of different substituents on the phenyl ring and modifications at the nitro and hydroxyl groups can lead to compounds with enhanced antimicrobial and antimalarial properties. For example, the incorporation of a thiazole (B1198619) moiety into the quinoline structure has been shown to introduce antiparasitic or antibacterial activity. Furthermore, di-Mannich bases derived from 4-(7-chloroquinolin-4-ylamino)-3-methylphenol have shown significant activity against P. falciparum in vitro. anu.edu.au The exploration of this compound analogs in this area holds promise for the discovery of new and effective treatments for infectious diseases.
Design and Development of Fluorescent Chemosensors and Probes
Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. nih.gov They are valuable tools in various fields, including environmental monitoring, clinical diagnostics, and cellular imaging. nih.govbohrium.com The quinoline ring, with its inherent fluorescence and modifiable structure, is an excellent platform for the design of such sensors. frontiersin.org
Mechanisms of Fluorescence Sensing (e.g., Hydrogen-Bonding Interactions)
The fluorescence of a chemosensor can be modulated through various mechanisms, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and the formation of exciplexes. mdpi.com In the context of this compound based sensors, hydrogen-bonding interactions play a crucial role. rsc.org The hydroxyl group at the 4-position and the nitro group at the 6-position can act as hydrogen bond donors and acceptors, respectively. rsc.org
When the sensor binds to an analyte, the formation of hydrogen bonds can alter the electronic structure of the quinoline ring, leading to a change in its fluorescence emission. rsc.orgrsc.org This change can be a "turn-on" response, where the fluorescence intensity increases, or a "turn-off" response, where it decreases. The specificity of the sensor is determined by the nature of the binding site and its affinity for the target analyte.
Detection of Specific Analytes (e.g., Nitro Explosives, Metal Ions)
Analogs of this compound have been investigated for their ability to detect a range of analytes. One significant application is the detection of nitroaromatic compounds, which are common components of explosives. frontiersin.orgmdpi.com The electron-deficient nature of nitroaromatic compounds allows them to interact with electron-rich fluorescent sensors, leading to fluorescence quenching. mdpi.com The design of sensors with specific recognition sites for nitro explosives, such as picric acid, has been a key area of research. rsc.orgresearchgate.net
Another important application is the detection of metal ions. nih.govbohrium.commdpi.com The quinoline scaffold can be functionalized with chelating groups that bind selectively to specific metal ions. mdpi.com This binding event alters the fluorescence of the quinoline core, allowing for the sensitive and selective detection of the target ion. nih.gov For example, quinoline-based sensors have been developed for the detection of Cu2+ and other transition metal ions. bohrium.com
Application as Photoremovable Protecting Groups (PPGs)
Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a molecule upon exposure to light. wikipedia.orgrsc.org This property allows for the precise spatial and temporal control over the release of a protected substrate, making PPGs invaluable tools in chemistry and biology. wikipedia.orgacs.org The 2-nitrobenzyl group is one of the most widely used PPGs, and its photochemistry is well understood. wikipedia.org
The this compound scaffold shares structural similarities with the nitrobenzyl chromophore, suggesting its potential as a PPG. The photolytic cleavage of nitrobenzyl-based PPGs typically proceeds through the formation of an aci-nitro intermediate. wikipedia.orgnih.gov Upon irradiation, the nitro group abstracts a hydrogen atom from the benzylic position, leading to the release of the protected functional group and the formation of a nitroso byproduct. wikipedia.org The (2-phenylquinolin-4-yl)methyl group has been proposed as a PPG for alcohols and amines, highlighting the potential of this scaffold in photochemistry. acs.org The development of quinoline-based PPGs that can be cleaved with high efficiency and at longer wavelengths (near-UV) is an active area of research, as it would minimize photodamage to biological samples. nih.govacs.org
This compound and its analogs represent a versatile and promising class of compounds with a wide range of potential research applications. From serving as a privileged scaffold in the quest for new anticancer and antimicrobial drugs to enabling the design of sophisticated fluorescent chemosensors and innovative photoremovable protecting groups, the unique chemical architecture of this quinoline derivative continues to inspire new avenues of scientific exploration. The ongoing research into the synthesis and application of these compounds is poised to deliver significant advancements in medicine, materials science, and analytical chemistry.
Contribution to Host-Guest Chemistry
The field of host-guest chemistry, a cornerstone of supramolecular chemistry, investigates the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule. The specific structural and electronic features of this compound and its analogs make them intriguing candidates for participation in such complexes, primarily as guest molecules. The quinoline framework, with its planar, aromatic nature and embedded heteroatom, provides multiple points for non-covalent interactions.
The planar and electron-rich aromatic rings of the quinoline system are predisposed to engage in π-π stacking interactions with complementary aromatic surfaces on host molecules. researchgate.netmdpi.com The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, further anchoring the molecule within a suitable host cavity. researchgate.net The functional groups appended to the quinoline core—specifically the 2-phenyl, 6-nitro, and 4-hydroxyl groups—play a crucial role in modulating these interactions and defining the molecule's potential as a guest.
The 2-phenyl substituent extends the π-system of the molecule, enhancing its capacity for π-stacking interactions. The 4-hydroxyl group (or its keto tautomer, a quinolone) introduces a potent site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This feature is critical for recognition and binding within hosts that have complementary hydrogen-bonding sites.
The 6-nitro group significantly influences the electronic properties of the molecule. As a strong electron-withdrawing group, it polarizes the aromatic system, making it a better electron-acceptor in charge-transfer interactions with electron-rich hosts. rsc.orgnih.gov The oxygen atoms of the nitro group can also participate in specific non-covalent interactions, such as O···π interactions with the aromatic rings of a host molecule. researchgate.net
Research on analogous compounds provides concrete examples of how quinoline derivatives function within host-guest systems:
Encapsulation in Metal-Organic Frameworks (MOFs): Studies involving the encapsulation of 8-hydroxyquinoline (B1678124) within the pores of UiO-66, a zirconium-based MOF, demonstrate the ability of quinolinol derivatives to act as guests. The interactions within the MOF are influenced by functional groups on the framework, indicating that a substituted quinolinol like this compound could be selectively hosted. rsc.org
Complexation with Porphyrin Tweezers: In a notable example, a quinoline derivative covalently linked to an azafullerene was shown to act as a guest for a "tweezer-like" porphyrin dimer host. The stability of this host-guest complex was attributed to a combination of π-π stacking, electrostatic forces, and weak hydrogen bonds. The presence of electron-withdrawing groups on the quinoline guest was found to be crucial for modulating the electronic interactions within the assembly. rsc.org
Interactions with Cyclodextrins: During the synthesis of quinaldine (B1664567) (2-methylquinoline) derivatives, modified β-cyclodextrins have been used as supramolecular catalysts. The mechanism involves the formation of a host-guest inclusion complex between the cyclodextrin (B1172386) (host) and the reactants (guests), which facilitates the reaction in an aqueous medium. mdpi.com This highlights the capacity of the basic quinoline structure to be encapsulated by macrocyclic hosts.
Recognition by Quinolinium-Based Hosts: Research on a bis-8-hydroxyquinolinium zinc complex has shown its ability to act as a host for nitrophenol guests. This system demonstrates selective recognition, where interactions between the nitro group of the guest and the quinolinium ring of the host play a significant role. researchgate.net This provides a model for how the nitro-phenyl moiety of this compound could be recognized by appropriate hosts.
These findings collectively suggest that this compound and its analogs are versatile guest molecules. Their binding affinity and selectivity can be tuned by the interplay of their phenyl, hydroxyl, and nitro functional groups, allowing them to participate in a variety of supramolecular architectures.
Table of Host-Guest Systems with Quinoline Analogs
| Host Molecule/System | Guest Molecule(s) | Key Interactions | Reference |
| UiO-66 (Metal-Organic Framework) | 8-Hydroxyquinoline | Chemisorption, Fe-N coordination | rsc.org |
| Porphyrin Dimer Tweezer | Azafullerene-pentafluoroquinoline dyad | π-π stacking, electrostatic forces, hydrogen bonding | rsc.org |
| Aminoethylamino-β-cyclodextrin | Isatin (B1672199) and active methylene (B1212753) compounds | Hydrophobic interaction, inclusion in cavity | mdpi.com |
| Bis-8-hydroxyquinolinium zinc-2,6-pyridinedicarboxylate | 4-Nitrophenol (B140041) | Hydrogen bonding, O···π interactions | researchgate.net |
Future Research Directions and Unexplored Avenues for 6 Nitro 2 Phenylquinolin 4 Ol
Advanced Synthetic Strategies for Complex Derivatives
The functionalization of the 6-Nitro-2-phenylquinolin-4-ol core is a promising area for generating novel derivatives with potentially enhanced biological activities. Modern synthetic methodologies offer a versatile toolkit for this purpose.
Future synthetic explorations could focus on:
C-H Bond Activation and Functionalization: Recent advancements in transition-metal-catalyzed C-H activation could enable the direct introduction of various functional groups onto the phenyl and quinoline (B57606) rings, bypassing the need for pre-functionalized starting materials. mdpi.comscilit.com Strategies involving rhodium, ruthenium, or cobalt catalysts could be employed for regioselective modifications. mdpi.com
Organometallic Reagents: The use of organo-lithium, -magnesium, and -zinc reagents can facilitate a wide range of cross-coupling reactions, such as Kumada and Negishi couplings. bohrium.comrsc.org This would allow for the introduction of diverse aryl, alkyl, and other moieties at specific positions of the quinoline nucleus.
Multicomponent Reactions (MCRs): MCRs, such as the Doebner or Povarov reactions, offer an efficient means to construct diverse quinoline libraries. rsc.orgacs.org By systematically varying the aniline (B41778), aldehyde, and ketone components, a wide range of analogues of this compound could be synthesized. rsc.org
Photocatalytic Oxidative Cyclization: Photo-induced cyclization methods represent a sustainable and efficient approach to quinoline synthesis, often proceeding under mild conditions. mdpi.comscilit.com
| Synthetic Strategy | Potential Application to this compound | Reference |
| C-H Bond Activation | Direct functionalization of the phenyl or quinoline rings. | mdpi.comscilit.com |
| Organometallic Chemistry | Introduction of diverse substituents via cross-coupling reactions. | bohrium.comrsc.org |
| Multicomponent Reactions | Rapid generation of a library of structurally diverse analogues. | rsc.orgacs.org |
| Photocatalytic Synthesis | Greener and more efficient synthesis of the quinoline core. | mdpi.comscilit.com |
Deeper Mechanistic Studies at Molecular and Cellular Levels
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Given the known activities of related quinoline compounds, several avenues for mechanistic investigation are apparent.
Key areas for future mechanistic studies include:
Enzyme Inhibition: Many quinoline derivatives exhibit inhibitory activity against a range of enzymes. arabjchem.org Future studies could screen this compound and its derivatives against kinases, topoisomerases, and other enzymes implicated in disease. arabjchem.orgresearchgate.net
DNA Intercalation and Binding: The planar aromatic structure of the quinoline ring suggests a potential for DNA intercalation. nih.gov Biophysical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism could be used to investigate this interaction.
Cell Cycle Analysis: The anti-proliferative effects of many quinoline derivatives are due to their ability to induce cell cycle arrest. nih.govresearchgate.net Flow cytometry could be employed to determine the effect of this compound on the cell cycle of various cancer cell lines.
Apoptosis Induction: Investigating the ability of the compound to induce programmed cell death (apoptosis) through assays that measure caspase activation, PARP cleavage, and changes in mitochondrial membrane potential would be a critical step. nih.govresearchgate.net
Integrated Computational and Experimental Design Approaches
The integration of computational and experimental methods can significantly accelerate the drug discovery process by providing insights into structure-activity relationships (SAR) and predicting the properties of novel compounds.
Future research should incorporate:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be performed on a series of this compound derivatives to build predictive models for their biological activity. researchgate.net These models can then guide the design of more potent analogues.
Molecular Docking: Docking simulations can be used to predict the binding mode and affinity of this compound derivatives to specific biological targets, such as enzyme active sites. researchgate.networldscientific.combohrium.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor interactions, helping to assess the stability of the complex over time. bohrium.com
ADME/Tox Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles. bohrium.com
| Computational Method | Application | Reference |
| QSAR | Predicting biological activity and guiding lead optimization. | researchgate.net |
| Molecular Docking | Identifying potential binding modes and affinities to targets. | researchgate.networldscientific.combohrium.com |
| MD Simulations | Assessing the stability of ligand-receptor complexes. | bohrium.com |
| ADME/Tox Prediction | Evaluating the drug-like properties of new compounds. | bohrium.com |
Exploration of New Biological Targets and Pathways
The diverse biological activities reported for the quinoline scaffold suggest that this compound could have therapeutic potential in a variety of disease areas. afjbs.comresearchgate.net
Unexplored biological applications for this compound could include:
Anticancer Activity: Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of angiogenesis and the induction of apoptosis. arabjchem.orgnih.govresearchgate.net The cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines.
Antimicrobial and Antiviral Activity: The quinoline core is present in many antimicrobial and antiviral drugs. researchgate.netresearchgate.netnih.gov The activity of this compound could be tested against a range of bacterial and viral pathogens.
Antidiabetic Potential: Some quinoline derivatives have been investigated as inhibitors of enzymes involved in carbohydrate metabolism, such as α-glucosidase. bohrium.com This suggests a potential application in the management of diabetes.
Neuroprotective Effects: Certain quinoline-based compounds have been studied for their potential to modulate neuroprotective pathways. researchgate.netmdpi.com
Development of Smart Sensing Systems Based on this compound
Quinoline derivatives are known for their fluorescent properties and their ability to act as chemosensors for the detection of metal ions and other analytes. mdpi.comderpharmachemica.comacs.org The unique electronic and structural features of this compound make it an interesting candidate for the development of novel sensing systems.
Future research in this area could focus on:
Fluorescent Chemosensors for Metal Ions: The quinoline nucleus can act as a binding site for metal ions, leading to changes in its fluorescence emission. mdpi.comderpharmachemica.com The ability of this compound to selectively detect environmentally or biologically important metal ions, such as Fe³⁺, Cu²⁺, or Zn²⁺, could be investigated. mdpi.comacs.orgresearchgate.net
Colorimetric Sensors: The interaction of the compound with specific analytes may lead to a visible color change, enabling the development of simple and cost-effective colorimetric sensors. acs.orgmdpi.com
Bioimaging Probes: If the compound exhibits favorable photophysical properties and low cytotoxicity, it could be explored as a fluorescent probe for imaging in living cells and organisms. mdpi.comresearchgate.net
Q & A
Q. What experimental strategies are recommended for synthesizing 6-Nitro-2-phenylquinolin-4-ol?
Synthesis of nitro-substituted quinolines typically involves functionalizing pre-existing quinoline scaffolds. For example, nitration of 2-phenylquinolin-4-ol under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) can introduce the nitro group at the 6-position. Key steps include:
- Reagent selection : Use electrophilic nitration agents while avoiding over-nitration.
- Positional selectivity : Monitor reaction temperature and solvent polarity to direct nitro group placement.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. How should researchers characterize the structural and electronic properties of this compound?
Employ a combination of spectroscopic and computational methods:
- NMR spectroscopy : Analyze and spectra to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton downfield shifts).
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- DFT calculations : Predict electronic effects of the nitro group on aromaticity and reactivity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Given quinoline derivatives’ broad bioactivity, focus on:
- Target identification : Use molecular docking to predict interactions with enzymes (e.g., COVID-19 proteases or antimalarial targets).
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or antiviral activity through cell-based inhibition studies.
- Mechanistic studies : Employ fluorescence quenching or SPR (Surface Plasmon Resonance) to study binding kinetics .
Q. What methodological approaches resolve contradictions in reported data for nitroquinoline derivatives?
- Systematic replication : Reproduce prior experiments under identical conditions (e.g., solvent, temperature, catalyst).
- Meta-analysis : Compare crystallographic data (e.g., nitro group torsion angles) to identify structural trends.
- Sensitivity analysis : Evaluate how impurities (e.g., unreacted starting materials) affect bioactivity results .
Q. How can computational modeling improve the understanding of this compound’s reactivity?
- Reaction pathway mapping : Use Gaussian or ORCA software to simulate nitro group reduction or substitution mechanisms.
- Solvent effects : Apply COSMO-RS models to predict solvation energies in polar aprotic solvents.
- Electron density analysis : Visualize charge distribution via Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites .
Q. What green chemistry principles apply to the synthesis of this compound?
- Solvent substitution : Replace dioxane or acetic acid (used in analogous syntheses) with biodegradable solvents like cyclopentyl methyl ether (CPME).
- Catalyst optimization : Test recyclable catalysts (e.g., zeolite-supported HNO) to reduce waste.
- Atom economy : Design one-pot reactions to minimize intermediate isolation steps .
Methodological Framework for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
